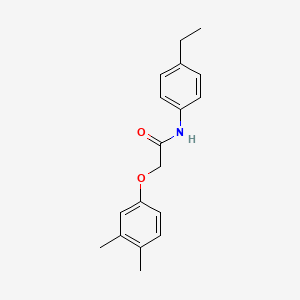

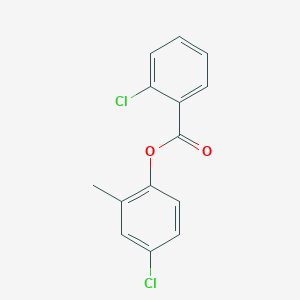

![molecular formula C22H25ClN2O2 B5548778 8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548778.png)

8-{2-[(4-chlorobenzyl)oxy]benzyl}-2,8-diazaspiro[4.5]decan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis of diazaspirodecanone derivatives, including the compound of interest, involves multiple steps, including condensation reactions, cyclization, and functional group modifications. These synthetic routes aim to introduce specific substituents that affect the molecule's biological activity and physical-chemical properties. For instance, Caroon et al. (1981) explored the synthesis of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones for screening as antihypertensive agents, highlighting the synthetic versatility of the diazaspirodecanone scaffold (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspirodecanone derivatives is characterized by X-ray diffraction and other analytical techniques to determine conformation, stereochemistry, and crystal packing. The study by Wang et al. (2011) on the crystal structure of a related compound provides insights into the spatial arrangement and interactions within the crystal lattice, crucial for understanding the compound's reactivity and properties (Wang et al., 2011).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : The compound has been synthesized through condensation reactions, with one study focusing on its crystal structure determination through single-crystal X-ray diffraction. This analysis revealed a complex molecular structure incorporating planar and chair conformation rings, highlighting its intricate molecular geometry (Wang et al., 2011).

Antiviral Applications

- Anti-coronavirus Activity : Research into the antiviral properties of derivatives of 1‐thia‐4‐azaspiro[4.5]decan‐3‐ones, which share a similar scaffold with the compound , found that certain derivatives inhibit human coronavirus replication. This suggests potential utility in antiviral drug development, indicating the versatility of the azaspirodecanone scaffold for generating compounds with significant antiviral activity (Çağla Begüm Apaydın et al., 2019).

Antimicrobial and Antifungal Properties

- Antifungal Agents : A study on 2,8-diazaspiro[4.5]decan-1-one derivatives revealed their potential as chitin synthase inhibitors and antifungal agents. Some derivatives showed moderated to excellent potency against chitin synthase and exhibited antifungal activity, highlighting the compound's relevance in the development of new antifungal therapies (Bing Li et al., 2019).

Anticonvulsant Activity

- Impact on Anticonvulsant Activity : N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, related to the compound , were synthesized and evaluated for their anticonvulsant and neurotoxic properties. The study identified compounds with significant anticonvulsant activity, suggesting the potential of azaspirodecanone derivatives in the development of anticonvulsant therapies (J. Obniska et al., 2006).

Mecanismo De Acción

Direcciones Futuras

The compound has shown significant potential as a RIPK1 inhibitor, suggesting its potential for further development as a therapeutic agent for various inflammatory diseases . Future research could focus on further structural optimization of this compound to enhance its potency and selectivity for RIPK1 .

Propiedades

IUPAC Name |

8-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN2O2/c23-19-7-5-17(6-8-19)15-27-20-4-2-1-3-18(20)14-25-11-9-22(10-12-25)13-21(26)24-16-22/h1-8H,9-16H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKZSVBKFBJFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)NC2)CC3=CC=CC=C3OCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

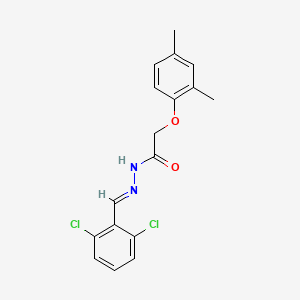

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

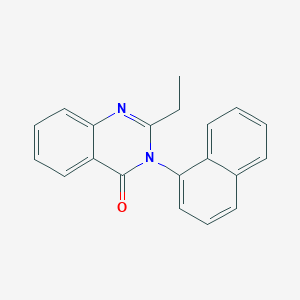

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)

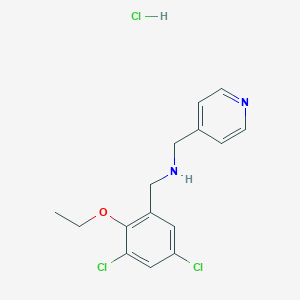

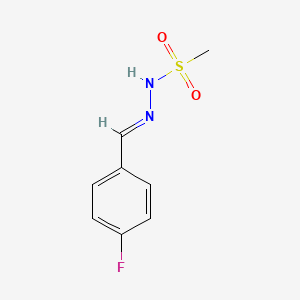

![6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5548739.png)

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)

![(4S)-4-(acetylamino)-N-ethyl-1-[1-(2-fluorophenyl)piperidin-4-yl]-L-prolinamide](/img/structure/B5548767.png)

![2-[3-(2-chlorophenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5548794.png)